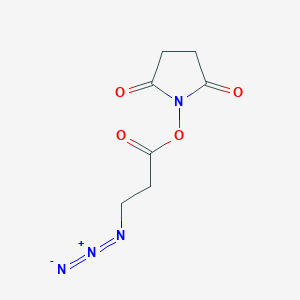

3-azidopropanoate-N-hydroxysuccinimide ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-azidopropanoate-N-hydroxysuccinimide ester is a small molecule reagent known for its versatility in bioconjugation and cross-linking applications. It plays a crucial role in the synthetic mechanisms of drug delivery systems, enabling precise targeted release of therapeutic drugs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-azidopropanoate-N-hydroxysuccinimide ester typically involves the reaction of 3-azidopropanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions, with additional steps for purification and quality control to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-azidopropanoate-N-hydroxysuccinimide ester undergoes various chemical reactions, including:

Substitution Reactions:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-azidopropanoic acid and N-hydroxysuccinimide

Common Reagents and Conditions

Copper Catalysts: Used in click chemistry reactions with alkynes

Acids and Bases: Employed for hydrolysis reactions

Major Products

3-azidopropanoic acid: Formed from hydrolysis reactions

Triazoles: Formed from click chemistry reactions with alkynes

Aplicaciones Científicas De Investigación

3-azidopropanoate-N-hydroxysuccinimide ester has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers

Biology: Employed in bioconjugation techniques to label proteins, antibodies, and other biomolecules

Medicine: Integral in the development of drug delivery systems, enabling targeted release of therapeutic agents

Industry: Utilized in the production of advanced materials and nanotechnology

Mecanismo De Acción

The mechanism of action of 3-azidopropanoate-N-hydroxysuccinimide ester involves its ability to form covalent bonds with primary amines through its N-hydroxysuccinimide ester group. This reaction facilitates the attachment of the azide group to various molecules, enabling subsequent click chemistry reactions. The azide group can then react with alkynes to form stable triazole linkages, which are crucial for bioconjugation and cross-linking applications.

Comparación Con Compuestos Similares

Similar Compounds

3-azidopropanoic acid: Lacks the N-hydroxysuccinimide ester group, limiting its reactivity in bioconjugation

N-hydroxysuccinimide esters: Without the azide group, these compounds are less versatile in click chemistry applications

Uniqueness

3-azidopropanoate-N-hydroxysuccinimide ester is unique due to its dual functionality, combining the reactivity of the N-hydroxysuccinimide ester with the versatility of the azide group. This makes it an invaluable tool in various scientific and industrial applications.

Actividad Biológica

3-Azidopropanoate-N-hydroxysuccinimide ester (NHS ester) is a compound that has garnered attention in biochemical research due to its unique properties that facilitate bioconjugation processes. This compound is particularly useful in linking biomolecules such as proteins, peptides, and nucleic acids, enhancing their functionality for various applications including drug delivery, diagnostics, and vaccine development.

The structure of this compound features an azide functional group which is reactive under specific conditions, allowing for click chemistry applications. The NHS group is known for its ability to form stable amide bonds with primary amines, making it a versatile tool in bioconjugation.

Biological Activity

The biological activity of this compound can be examined through its applications in various research areas:

1. Bioconjugation

- Mechanism : The NHS ester reacts with amines on biomolecules to create stable conjugates. This reaction is rapid and occurs under mild conditions, making it suitable for sensitive biological materials.

- Applications : Used extensively in the development of drug delivery systems where targeting specific cells or tissues is crucial.

2. Diagnostics

- Role : Enhances the labeling of biomolecules for use in diagnostic assays. The ability to conjugate fluorescent tags or enzymes allows for improved sensitivity and specificity in detection methods.

- Case Study : In a study involving the conjugation of antibodies with fluorescent dyes using NHS esters, the resulting conjugates demonstrated significantly enhanced signal detection in ELISA assays compared to unconjugated antibodies.

3. Vaccine Development

- Functionality : Facilitates the conjugation of antigens to carrier proteins, which can enhance immune responses. This is particularly valuable in designing vaccines that require a robust immune reaction.

- Research Findings : Studies have shown that vaccines utilizing NHS-conjugated antigens can elicit stronger antibody responses compared to free antigens alone.

Research Findings and Case Studies

A review of literature reveals several studies highlighting the efficacy of this compound:

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O4/c8-10-9-4-3-7(14)15-11-5(12)1-2-6(11)13/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATICTZQAVLEKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.